molecular formula C17H21NO3 B569118 6,7-Dehydrohyoscyamine CAS No. 61616-97-5

6,7-Dehydrohyoscyamine

Cat. No.: B569118
CAS No.: 61616-97-5
M. Wt: 287.359
InChI Key: NZJZSPMNEYIORP-LGGPCSOHSA-N
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Description

6,7-Dehydrohyoscyamine (CAS: 61616-97-5; molecular weight: 223.9 g/mol) is a tropane alkaloid characterized by a double bond between positions C6 and C7 of the tropane ring . It has been reported in plants of the Solanaceae family, including Datura stramonium and Hyoscyamus species, where it was historically proposed as an intermediate in scopolamine biosynthesis . However, its role remains debated due to conflicting biochemical evidence .

Properties

CAS No.

61616-97-5

Molecular Formula

C17H21NO3

Molecular Weight

287.359

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-8,13-16,19H,9-11H2,1H3/t13?,14?,15?,16-/m1/s1

InChI Key

NZJZSPMNEYIORP-LGGPCSOHSA-N

SMILES

CN1C2CC(CC1C=C2)OC(=O)C(CO)C3=CC=CC=C3

Synonyms

6,7-Didehydrohyoscyamine;  3(S)-endo]-α-(Hydroxymethyl)benzeneacetic Acid, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester;  6,7-Dehydrohyoscyamine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Tropane Alkaloids

Role of 6,7-Dehydrohyoscyamine

Early studies proposed that hyoscyamine is dehydrogenated to this compound, which is subsequently epoxidized to scopolamine . Isotopic labeling using $^{18}$O confirmed that scopolamine retains oxygen from 6β-hydroxyhyoscyamine, bypassing a dehydration step that would produce this compound .

Key Competitors in the Pathway
  • 6β-Hydroxyhyoscyamine : This compound is the direct precursor to scopolamine. Enzymatic studies show H6H catalyzes hydroxylation at C6, followed by epoxidation without dehydration .

Species-Specific Variations

  • Hyoscyamus niger root cultures prioritize the 6β-hydroxyhyoscyamine pathway, with minimal accumulation of this compound .
  • In contrast, feeding experiments in Datura ferox suggested this compound can be converted to scopolamine, implying alternative pathways in certain species .

Research Findings and Controversies

Evidence Against this compound as an Intermediate

  • Enzymatic Specificity : H6H from Atropa belladonna exhibits low catalytic efficiency for oxidizing this compound, favoring direct epoxidation of 6β-hydroxyhyoscyamine .
  • Oxygen Retention : $^{18}$O-labeled 6β-hydroxyhyoscyamine retains isotopic oxygen in scopolamine, excluding a dehydration-rehydration mechanism .

Evidence for Alternative Roles

  • Taxonomic Marker: Its presence in Datura but absence in Duboisia underscores phylogenetic differences in alkaloid metabolism .

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